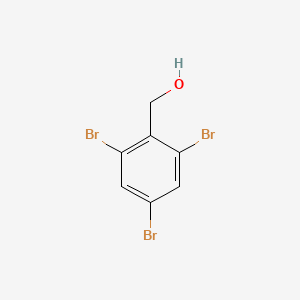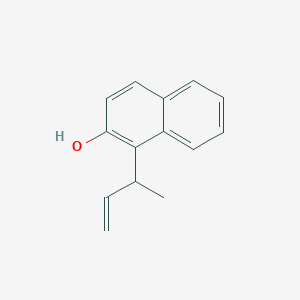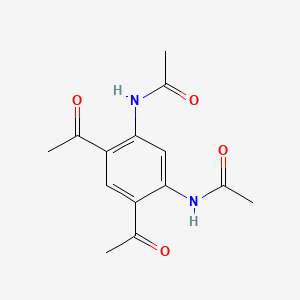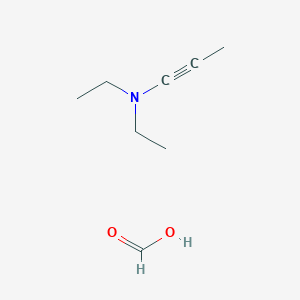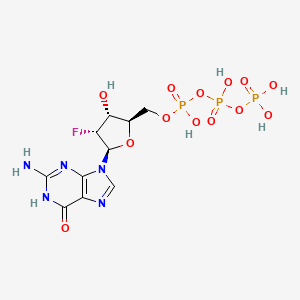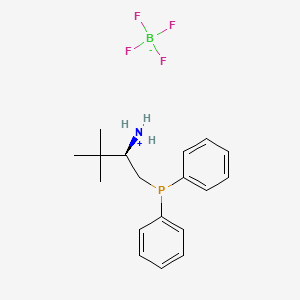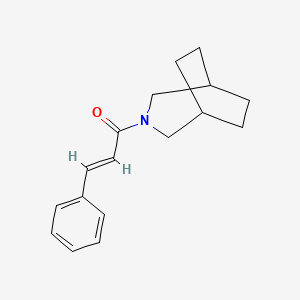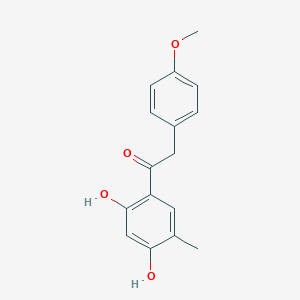
1,5-Dimethylcyclohexa-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethylcyclohexa-1,3-diene is an organic compound with the molecular formula C8H12 It is a derivative of cyclohexa-1,3-diene, where two methyl groups are substituted at the 1 and 5 positions of the cyclohexadiene ring
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dimethylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclohexa-1,3-diene with methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the catalytic hydrogenation of 1,5-dimethylcyclohexa-1,3-diyne, which can be prepared from 1,5-hexadiyne through a series of steps including halogenation and dehydrohalogenation. The hydrogenation reaction is usually carried out using a palladium or platinum catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. One such method is the selective hydrogenation of 1,5-dimethylcyclohexa-1,3-diyne using a supported metal catalyst. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst activity.
化学反应分析
Types of Reactions
1,5-Dimethylcyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or epoxides. Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Hydrogenation of the diene can yield 1,5-dimethylcyclohexane. Catalysts such as palladium on carbon or platinum oxide are typically used.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the double bonds. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or m-chloroperbenzoic acid in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon or platinum oxide catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of diketones or epoxides.
Reduction: Formation of 1,5-dimethylcyclohexane.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
1,5-Dimethylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,5-dimethylcyclohexa-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The compound’s double bonds can participate in electrophilic addition, nucleophilic addition, and cycloaddition reactions. The presence of methyl groups at the 1 and 5 positions can influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects.
相似化合物的比较
1,5-Dimethylcyclohexa-1,3-diene can be compared with other similar compounds such as:
Cyclohexa-1,3-diene: Lacks the methyl substitutions, resulting in different reactivity and physical properties.
1,4-Dimethylcyclohexa-1,3-diene: Methyl groups are positioned differently, leading to variations in chemical behavior.
1,5-Dimethylcyclohexa-1,4-diene: Different positioning of double bonds affects the compound’s reactivity and applications.
属性
CAS 编号 |
1453-17-4 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC 名称 |
1,5-dimethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H12/c1-7-4-3-5-8(2)6-7/h3-5,7H,6H2,1-2H3 |
InChI 键 |
KIHPDGGDZZCYBT-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


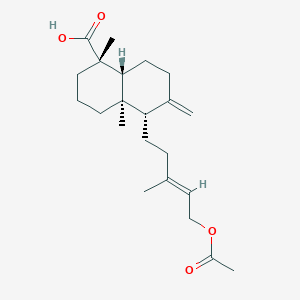
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
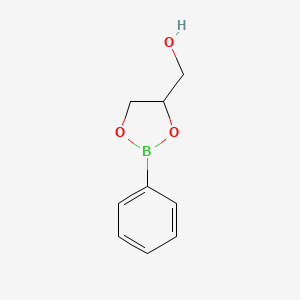
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![furo[3,4-e][1]benzofuran](/img/structure/B14754933.png)
